molecular formula C15H10F3NO B2862627 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile CAS No. 477867-25-7

2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile

Cat. No.: B2862627
CAS No.: 477867-25-7
M. Wt: 277.246
InChI Key: FDYSEHARNKOTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry reactions. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound could be numerous and varied, depending on the conditions and reagents used. Trifluoromethylation of carbon-centered radical intermediates is one of the reactions that might be relevant .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties that could be relevant include its melting point, boiling point, solubility, and stability .

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, including compounds structurally related to 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, have been studied for their potential as corrosion inhibitors. These compounds, when used in mild steel in acidic conditions, have demonstrated significant corrosion inhibition properties. The research conducted by Verma, Quraishi, and Singh (2015) indicates that such compounds can be effective in protecting metals from corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).

Material Synthesis and Organic Chemistry

Benzene derivatives, including 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile, are pivotal in various chemical syntheses. For instance, Batanero, Barba, and Martín (2002) explored the electrolysis of various compounds to produce 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile, a process that could potentially involve similar benzene derivatives (Batanero, Barba, & Martín, 2002). Additionally, Browne, Niyomura, and Wirth (2007) reported on selenium electrophiles in cyclizations involving related compounds, indicating a broader application in organic synthesis (Browne, Niyomura, & Wirth, 2007).

Porous Materials and Organic Frameworks

Compounds similar to 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile are used in creating porous materials and organic frameworks. Kiang et al. (1999) investigated the creation of porous structures using molecular variants of benzene derivatives, which could be relevant to the study of 2-(4-Methylphenoxy)-5-(trifluoromethyl)benzenecarbonitrile (Kiang et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without specific context, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how it’s handled. A toxicological evaluation would be necessary to assess its safety for specific applications .

Properties

IUPAC Name

2-(4-methylphenoxy)-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c1-10-2-5-13(6-3-10)20-14-7-4-12(15(16,17)18)8-11(14)9-19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYSEHARNKOTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.